

In Vitro Characterization of c(Phg-isoDGR-(NMe)k): A Technical Guide

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Compound of Interest		
Compound Name:	c(phg-isoDGR-(NMe)k)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the cyclic peptide c(Phg-isoDGR-(NMe)k), a potent and selective ligand for $\alpha 5\beta 1$ integrin. This document details its binding affinity, selectivity, and the experimental protocols utilized for its characterization, making it a valuable resource for researchers in the fields of drug discovery, cell biology, and oncology.

Quantitative Data Summary

The in vitro characterization of **c(Phg-isoDGR-(NMe)k)** has established it as a high-affinity ligand for $\alpha 5\beta 1$ integrin. Through sequential N-methylation, the parent peptide, c(phg-isoDGR-k), which was biselective for $\alpha 5\beta 1/\alpha \nu \beta 6$, was converted into a highly selective $\alpha 5\beta 1$ ligand.[1] The key quantitative data are summarized in the tables below.

Compound	Target Integrin	IC50 (nM)	Reference
c(Phg-isoDGR- (NMe)k)	α5β1	2.9	[2][3][4]
c(phg-isoDGR-k)	α5β1	Data not available in snippets	
c(phg-isoDGR-k)	ανβ6	Data not available in snippets	



Table 1: Binding Affinity of c(Phg-isoDGR-(NMe)k) and its Precursor

Integrin Subtype	Binding Affinity of c(Phg-isoDGR-(NMe)k)	Selectivity over α5β1
ανβ3	Significantly lower than $\alpha 5\beta 1$	High
ανβ5	Significantly lower than $\alpha 5\beta 1$	High
ανβ6	Significantly lower than $\alpha 5\beta 1$	High
ανβ8	Significantly lower than $\alpha 5\beta 1$	High
αΙΙbβ3	Significantly lower than $\alpha 5\beta 1$	High

Table 2: Selectivity Profile of **c(Phg-isoDGR-(NMe)k)** (Note: Specific IC50 values for other integrins were not available in the provided search results, but the literature emphasizes high selectivity for $\alpha 5\beta 1.[1]$)

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and are tailored to the characterization of integrin ligands like **c(Phg-isoDGR-(NMe)k)**.

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of the test compound by measuring its ability to compete with a known biotinylated ligand for binding to purified integrin receptors coated on a microplate.

Materials:

- Purified human integrin α5β1
- · High-binding 96-well microplates
- Biotinylated ligand (e.g., biotinylated fibronectin or a synthetic biotinylated RGD peptide)



- Test compound: c(Phg-isoDGR-(NMe)k)
- Blocking buffer: 1% BSA in Tris-buffered saline (TBS)
- Binding buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM
 MnCl2, 0.1% BSA
- · Wash buffer: Binding buffer without BSA
- Streptavidin-HRP conjugate
- TMB substrate
- Stop solution (e.g., 2N H2SO4)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well plate with purified $\alpha 5\beta 1$ integrin (e.g., 1 μ g/mL in TBS) overnight at 4°C.
- Blocking: Wash the wells with wash buffer and block with blocking buffer for 2 hours at room temperature.
- Competition: Add serial dilutions of c(Phg-isoDGR-(NMe)k) to the wells, followed by a
 constant concentration of the biotinylated ligand. Incubate for 3 hours at room temperature.
- Washing: Wash the wells three times with wash buffer to remove unbound reagents.
- Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
- Substrate Addition: Wash the wells again and add TMB substrate. Incubate until a blue color develops.
- Stopping the Reaction: Add stop solution to each well.



 Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is calculated from the resulting dose-response curve.

Cell Adhesion Assay

This assay measures the ability of the test compound to inhibit cell adhesion to a substrate coated with an integrin ligand, such as fibronectin.

Materials:

- Human cell line expressing α5β1 integrin (e.g., M21 human melanoma cells)
- 96-well tissue culture plates
- Fibronectin
- Test compound: c(Phg-isoDGR-(NMe)k)
- Cell culture medium (e.g., DMEM)
- 0.1% Crystal Violet solution in 20% ethanol
- 10% acetic acid
- PBS (Phosphate-Buffered Saline)

Procedure:

- Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 μ g/mL in PBS) overnight at 4°C.
- Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
- Cell Preparation: Harvest the cells and resuspend them in serum-free medium.
- Inhibition: Pre-incubate the cells with various concentrations of c(Phg-isoDGR-(NMe)k) for 30 minutes at 37°C.



- Adhesion: Plate the pre-incubated cells onto the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.
- Washing: Gently wash the wells with PBS to remove non-adherent cells.
- Staining: Fix the adherent cells with methanol and stain with 0.1% crystal violet solution for 10 minutes.
- Washing: Wash the wells with water to remove excess stain.
- Solubilization: Solubilize the bound dye with 10% acetic acid.
- Measurement: Read the absorbance at 570-590 nm. The percentage of inhibition of cell adhesion is calculated relative to the control (no inhibitor).

Visualizations Signaling and Interaction Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.



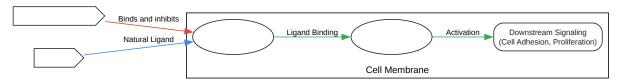


Figure 1: c(Phg-isoDGR-(NMe)k) Interaction with $\alpha5\beta1$ Integrin



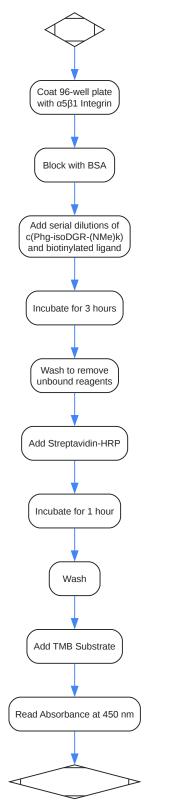


Figure 2: Experimental Workflow for IC50 Determination



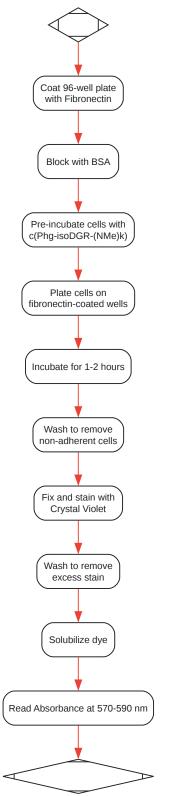


Figure 3: Cell Adhesion Assay Workflow

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